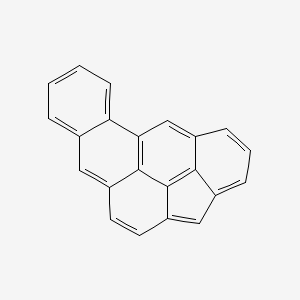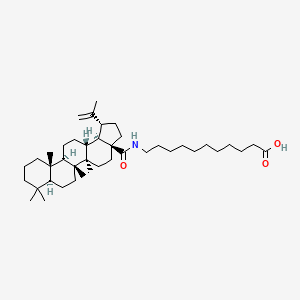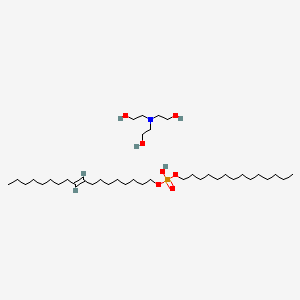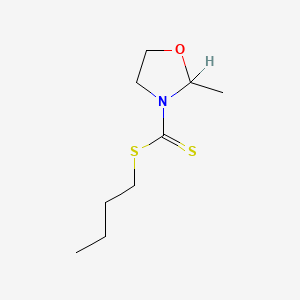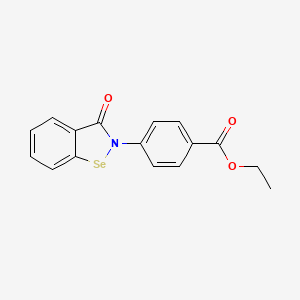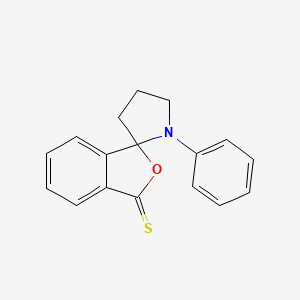
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine is a complex organic compound featuring both imidazole and pyrimidine rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve high temperatures and pressures to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- 2-((4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
Uniqueness
What sets 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine apart is its dual imidazole and pyrimidine structure, which can confer unique biological activities and chemical properties. This duality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions .
Properties
CAS No. |
160522-96-3 |
|---|---|
Molecular Formula |
C23H22N6 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]pyrimidine |
InChI |
InChI=1S/C23H22N6/c1-3-18(22-25-11-12-26-22)4-2-16(1)15-21-24-10-9-20(29-21)17-5-7-19(8-6-17)23-27-13-14-28-23/h1-10H,11-15H2,(H,25,26)(H,27,28) |
InChI Key |
KNKXZZDVCPIIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)CC3=NC=CC(=N3)C4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



